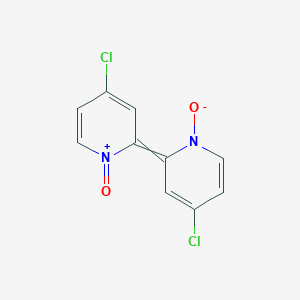

4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide

Description

Properties

IUPAC Name |

4-chloro-2-(4-chloro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-3-13(15)9(5-7)10-6-8(12)2-4-14(10)16/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRWLTCAPVOCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C2C=C(C=C[N+]2=O)Cl)C=C1Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722659 | |

| Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84175-08-6 | |

| Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4,4 Dichloro 2,2 Bipyridine N,n Dioxide

Direct Oxidation Routes from 4,4'-Dichloro-2,2'-bipyridine (B155489)

The most straightforward approach to synthesizing 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide is through the direct oxidation of the nitrogen atoms on the 4,4'-dichloro-2,2'-bipyridine backbone. This transformation requires careful selection of oxidizing agents and reaction conditions to achieve high efficiency and to control the degree of oxidation. The presence of electron-withdrawing chlorine atoms on the bipyridine rings deactivates the nitrogen atoms, making them less susceptible to oxidation compared to unsubstituted 2,2'-bipyridine (B1663995).

The choice of oxidizing agent is critical for the successful N-oxidation of heterocyclic aromatic compounds. For the synthesis of bipyridine N,N'-dioxides, several powerful oxidants are employed. Hydrogen peroxide (H₂O₂), often used in conjunction with an acid catalyst, is a common choice. cardiff.ac.uk Catalytic systems involving H₂O₂ are frequently explored to enhance reaction rates and selectivity. cardiff.ac.ukresearchgate.net

Other effective agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and dimethyldioxirane (B1199080) (DMD). researchgate.net DMD, in particular, is noted for enabling product isolation under conditions free from potentially hazardous peroxide residues. researchgate.net The optimization of the reaction involves adjusting parameters such as temperature, solvent, and the molar ratio of the oxidant to the substrate to maximize the yield of the desired N,N'-dioxide while minimizing side reactions or incomplete oxidation to the mono-N-oxide.

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Considerations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acidic medium (e.g., acetic acid, sulfuric acid), often requires heating or a catalyst. cardiff.ac.ukresearchgate.net | Cost-effective, environmentally benign byproduct (water). | May require harsh conditions or a catalyst for deactivated substrates; potential for over-oxidation. cardiff.ac.uk |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane), typically at room temperature. | High reactivity, generally good yields. | Byproduct (m-chlorobenzoic acid) must be removed; can be explosive. |

| Dimethyldioxirane (DMD) | Acetone (B3395972) solvent, low temperature (0 °C to room temperature). researchgate.net | Mild conditions, clean reaction with a volatile byproduct (acetone), avoids peroxide residues in the final product. researchgate.net | Must be prepared fresh as a solution in acetone. |

| Potassium peroxymonosulfate (B1194676) (Oxone®) | Aqueous or mixed aqueous/organic solvents, often buffered. researchgate.net | Stable solid, easy to handle, effective for various substrates. researchgate.netacs.org | Reaction kinetics can be complex and pH-dependent. acs.org |

To overcome the deactivating effect of the chloro-substituents and to conduct oxidations under milder conditions, catalytic methods are often investigated. Transition metal complexes, particularly those of molybdenum and vanadium, have been shown to be effective catalysts for oxidation reactions using peroxides as the terminal oxidant. researchgate.netpsu.edu For instance, dioxomolybdenum complexes can catalyze the transfer of an oxygen atom from an oxidant to a substrate in model reactions for C-H activation and other oxidations. psu.edu Similarly, new oxidovanadium(IV) complexes have demonstrated high catalytic activity in the oxidation of various organic substrates with hydrogen peroxide. researchgate.net The mechanism typically involves the formation of a high-valent metal-peroxo species, which then transfers an oxygen atom to the nitrogen of the bipyridine ring. The use of a catalyst can lead to higher yields and improved selectivity for the N,N'-dioxide over the mono-N-oxide.

The kinetics of N-oxide formation are heavily influenced by the electronic properties of the bipyridine ring. The electron-withdrawing chlorine atoms at the 4 and 4' positions reduce the electron density on the nitrogen atoms, thereby slowing the rate of electrophilic attack by the oxidizing agent. Kinetic studies on the oxidation of the structurally similar 1,10-phenanthroline (B135089) to its N,N'-dioxide show that the reaction mechanism can be complex and sensitive to factors like pH and the nature of the oxidant. acs.org

Controlling the selectivity to favor the formation of the N,N'-dioxide over the mono-N-oxide is a key challenge. Stepwise oxidation is common, where the first N-oxidation produces 4,4'-dichloro-2,2'-bipyridine-N-oxide. The introduction of the first N-oxide group further deactivates the second pyridine (B92270) ring, making the second oxidation step more difficult. To achieve complete oxidation to the N,N'-dioxide, an excess of the oxidizing agent and extended reaction times or more forcing conditions are typically required. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal endpoint and maximize the yield of the desired product.

Precursor Derivatization and Halogenation Strategies

An alternative synthetic route involves the preparation of a different dihalogenated bipyridine N,N'-dioxide, which can then be converted to the target chloro-derivative. This multi-step approach can be advantageous if the precursor is more readily synthesized or if direct chlorination methods are inefficient.

The synthesis of 4,4'-dibromo-2,2'-bipyridine (B104092) N,N'-dioxide serves as a key example of a precursor derivatization strategy. This compound can be prepared via the oxidation of 4,4'-dibromo-2,2'-bipyridine, which itself is a versatile building block. ossila.com The synthesis of 4,4'-dibromo-2,2'-bipyridine can be accomplished through methods such as the palladium-catalyzed Stille coupling of dihalopyridines. researchgate.netsemanticscholar.org Once the dibrominated bipyridine is obtained, its subsequent oxidation to the N,N'-dioxide follows the principles outlined in the direct oxidation section (2.1), using strong oxidizing agents to ensure complete conversion of both nitrogen atoms.

With 4,4'-dibromo-2,2'-bipyridine N,N'-dioxide in hand, the final step is the conversion of the bromo-substituents to chloro-substituents. This is achieved through a halogen-exchange (Halex) reaction. The Finkelstein reaction is a well-known example of this type of transformation, although it classically involves converting alkyl chlorides or bromides to iodides. wikipedia.orgdoubtnut.comorganicmystery.com

For aromatic systems, the "aromatic Finkelstein reaction" can be employed. wikipedia.org The exchange of bromine for chlorine on an electron-deficient aromatic ring, such as the bipyridine N,N'-dioxide system, is challenging and often requires a catalyst. Copper(I) salts, such as copper(I) chloride, are frequently used to facilitate this exchange. The reaction is an equilibrium process, and its success depends on shifting the equilibrium towards the product side. This can be achieved by using a large excess of the chloride source or by selecting reaction conditions that favor the precipitation or removal of the bromide byproduct.

| Parameter | Description | Example/Consideration |

|---|---|---|

| Reaction Type | Nucleophilic Aromatic Substitution (Halogen Exchange). | Conversion of C-Br bonds to C-Cl bonds. |

| Starting Material | A suitable di-bromo precursor. | 4,4'-Dibromo-2,2'-bipyridine N,N'-dioxide. |

| Reagent | A source of chloride ions. | Copper(I) chloride (CuCl), Sodium Chloride (NaCl), Lithium Chloride (LiCl). |

| Catalyst | Often required for aromatic substrates. wikipedia.org | Copper(I) salts are common catalysts for aromatic Finkelstein-type reactions. wikipedia.org |

| Solvent | High-boiling polar aprotic solvents. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO). wikipedia.org |

| Driving Force | The reaction is an equilibrium. | Using a large excess of the chloride reagent or exploiting solubility differences to drive the reaction to completion. |

Green Chemistry Principles in the Synthesis of N,N'-Dioxides

The synthesis of bipyridine N,N'-dioxides, including the 4,4'-dichloro derivative, traditionally involves oxidation reactions that can utilize harsh reagents and produce significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns by developing more benign and efficient synthetic routes.

Key areas of research in the green synthesis of N,N'-dioxides focus on alternative oxidizing agents and catalytic systems. One promising approach involves the use of dimethyldioxirane (DMD) as an oxidant. researchgate.net DMD is a powerful yet clean oxidizing agent, as its byproduct is acetone, which is relatively benign and easily removed. This method avoids the use of potentially hazardous peroxide-based reagents, which are common in traditional N-oxide syntheses. researchgate.net

Another avenue of green synthesis is the development of metal-free catalytic systems. For instance, metal-free protocols have been developed for the highly regioselective and chemoselective synthesis of 2,2'-bipyridines from pyridine-N-oxides. rsc.org While this applies to the synthesis of the bipyridine backbone, the principles of avoiding metal catalysts can be extended to the subsequent N-oxidation step.

Furthermore, the use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily recovered and reused. A notable example is the use of a nitrogen-doped carbon-supported single-atom zinc catalyst (Zn-N-C) for the selective oxidation of C-H bonds. rsc.org While this specific catalyst was used for other oxidation reactions, the development of such highly efficient and recyclable single-atom catalysts represents a significant step towards greener oxidation processes that could be adapted for the N-oxidation of substituted bipyridines.

The table below summarizes some green chemistry approaches applicable to the synthesis of bipyridine N,N'-dioxides.

| Green Chemistry Approach | Oxidant/Catalyst | Advantages | Potential Application to this compound |

| Clean Oxidants | Dimethyldioxirane (DMD) | Avoids hazardous peroxide intermediates; produces benign byproducts (acetone). researchgate.net | Direct oxidation of 4,4'-dichloro-2,2'-bipyridine with a cleaner environmental profile. |

| Metal-Free Catalysis | Organic Catalysts | Avoids heavy metal contamination in products and waste streams. rsc.org | Development of metal-free conditions for the N-oxidation step. |

| Heterogeneous Catalysis | Single-atom catalysts (e.g., Zn-N-C) | High efficiency, selectivity, and catalyst recyclability, minimizing waste. rsc.org | A recyclable catalytic system for the oxidation of the nitrogen atoms on the bipyridine ring. |

Scale-Up Considerations for Industrial and Preparative Syntheses

The transition from laboratory-scale synthesis to industrial or large-scale preparative production of this compound presents several challenges. Key considerations include reaction efficiency, product purification, process safety, and cost-effectiveness.

Improved synthetic routes that provide higher yields are critical for scale-up. For example, enhanced methods for preparing precursors like 4,4'-dicarboxy-2,2'-bipyridine and 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide have been reported, demonstrating the potential for optimizing the synthesis of substituted bipyridines. scielo.br The synthesis of 2,2'-bipyridine itself has been optimized for larger-scale laboratory preparations, for instance, using a Raney nickel catalyst, which provides a practical foundation for further scale-up. orgsyn.org

For the N-oxidation step, controlling the reaction conditions is paramount. The oxidation of bipyridines is often exothermic, and on a large scale, efficient heat management is necessary to prevent runaway reactions and ensure selectivity for the desired N,N'-dioxide over the mono-N-oxide or other byproducts. The choice of solvent is also a critical factor, not only for reaction performance but also for safety, environmental impact, and ease of removal during downstream processing.

Purification of the final product is another significant hurdle. On a large scale, chromatographic methods may be prohibitively expensive and generate large volumes of solvent waste. Therefore, developing procedures that yield a high-purity product directly from the reaction mixture or through simple crystallization is highly desirable.

Safety considerations are of utmost importance. The use of strong oxidizing agents, such as peroxy acids or hydrogen peroxide, requires careful handling and specialized equipment to manage the risks of energetic decomposition. The potential for the formation of thermally unstable intermediates must be thoroughly assessed through process safety studies.

Coordination Chemistry of 4,4 Dichloro 2,2 Bipyridine N,n Dioxide As a Ligand

Ligand Design Principles for Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. For 4,4'-Dichloro-2,2'-bipyridine (B155489) N,N'-dioxide, several key features—chelation modes, the N-oxide functionality, and the chloro substituents—collectively define its behavior as a ligand.

Bipyridine N,N'-dioxides are versatile ligands capable of adopting several coordination modes. Unlike the parent 2,2'-bipyridine (B1663995) which acts as a classic bidentate N,N'-chelating agent, the dioxide derivative introduces oxygen atoms as the primary donor sites. The free rotation around the C2-C2' bond allows the two N-oxide groups to be oriented in either a syn or anti conformation.

In the syn conformation, the two oxygen atoms can potentially chelate a single metal center, acting as a bidentate O,O'-donor. However, the seven-membered ring that would be formed is often sterically strained. More commonly, bipyridine N,N'-dioxides act as bridging ligands, utilizing their two distinct N-oxide donor sites to link two different metal centers, which is a prevalent motif in the formation of coordination polymers. wikipedia.org The mono-N-oxide of 2,2'-bipyridine has been shown to act as a bidentate O,N-chelating agent, highlighting the varied possibilities once oxygen donors are introduced. capes.gov.br

The introduction of the N-oxide functionality fundamentally alters the ligand's interaction with metal ions. The N-oxide group contains a highly polar, dative N⁺–O⁻ bond, making the oxygen atom the primary site for metal coordination. wikipedia.orgnih.gov These N-oxide ligands are generally considered weak bases. wikipedia.org

The key characteristics of N-oxide binding include:

Oxygen as the Donor Atom : Coordination occurs through the oxygen atom of the N-oxide group. wikipedia.org This introduces a harder donor site compared to the nitrogen of the parent pyridine (B92270), influencing the preference for certain metal ions according to Hard and Soft Acid-Base (HSAB) theory.

Polarity and Solubility : The polar N⁺–O⁻ bond can increase the water solubility of the ligand and its complexes and promotes the formation of stable hydrogen bonds. nih.govacs.org

Electronic Influence : The N-oxide group is electron-withdrawing, which can influence the electronic properties of the bipyridine ring system and, consequently, the photophysical and electrochemical properties of the resulting metal complex. acs.org

| Feature | Description | Reference |

|---|---|---|

| Donor Atom | Oxygen | wikipedia.org |

| Basicity | Weakly basic ligands. | wikipedia.org |

| Bonding | Highly polar N⁺–O⁻ dative bond. | nih.gov |

| Solvent Interaction | Forms stable hydrogen bonds with protic solvents like water. | nih.gov |

The presence of chlorine atoms at the 4 and 4' positions of the bipyridine rings significantly modulates the ligand's electronic properties. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive (-I) effect. nih.goveurochlor.org

This electronic perturbation has several consequences for coordination:

Reduced Electron Density : The electron-withdrawing nature of the chlorine atoms decreases the electron density on the bipyridine ring system. This, in turn, reduces the basicity of the N-oxide oxygen atoms, potentially weakening the ligand-metal bond.

Electrochemical Potential : In metal complexes, electron-withdrawing substituents on the bipyridine ligand make the complex easier to reduce. nih.govfrontiersin.org This shifts the reduction potentials to more positive (less negative) values, a critical parameter in the design of catalysts for redox reactions. nih.govfrontiersin.org

Steric and Lipophilic Effects : While the primary influence is electronic, the chlorine atoms also increase the steric bulk and lipophilicity of the ligand. eurochlor.org This can affect the solubility of the complexes and their packing in the solid state.

| Property | Effect of Chlorine Substituents | Reference |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing inductive effect (-I). | nih.goveurochlor.org |

| Ligand Basicity | Decreases electron density on the ring, reducing donor strength. | tandfonline.com |

| Redox Potential of Complex | Shifts reduction potentials to more positive values. | nih.govfrontiersin.org |

| Lipophilicity | Increases overall lipophilicity of the molecule. | eurochlor.org |

Complexation with Transition Metals

The unique combination of N-oxide donors and electron-withdrawing chloro-substituents makes 4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide a ligand of interest for creating transition metal complexes with tailored photoactive and electrochemical properties.

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and photochemical properties, stemming from their metal-to-ligand charge-transfer (MLCT) transitions. researchgate.netresearchgate.net The synthesis of such complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃·3H₂O or [Ru(DMSO)₄Cl₂], with the desired ligand in a high-boiling solvent like ethanol or ethylene glycol. uark.edunih.gov

While research on ruthenium complexes with the specific N,N'-dioxide ligand is not widely documented, the existence of the related Tris(4,4'-dichloro-2,2'-bipyridyl)-ruthenium(ii) dication has been confirmed through spectroscopic characterization. spectrabase.com It is synthesized from the non-oxidized parent ligand. Based on extensive studies of analogous systems, a hypothetical [Ru(4,4'-Cl₂-bpyO₂)ₓ]ⁿ⁺ complex would be expected to exhibit specific characteristics:

Synthesis : A potential synthetic route would involve the direct reaction of a ruthenium salt with the this compound ligand. Purification would likely be achieved via column chromatography. uark.edu

Characterization : The complex would be characterized using standard techniques, including NMR spectroscopy to confirm the ligand structure, mass spectrometry to determine its mass, and UV-Vis absorption and emission spectroscopy to probe its photophysical properties. uark.edursc.org

Photoactive Properties : The electron-withdrawing nature of both the N-oxide groups and the chlorine atoms would significantly lower the energy of the ligand's π* orbitals. This would likely cause a red-shift in the MLCT absorption and emission bands compared to the unsubstituted [Ru(bpy)₃]²⁺. The decreased electron density on the ligand would also make the complex easier to reduce, affecting its excited-state redox potentials.

Rhenium(I) tricarbonyl complexes with diimine ligands, such as fac-[Re(bpy)(CO)₃Cl], are a cornerstone of coordination chemistry, extensively studied for applications in photocatalysis, particularly for the reduction of CO₂. nih.govprinceton.edu The design of these complexes often involves modifying the bipyridine ligand to tune their catalytic performance.

The synthesis of these complexes is typically achieved by reacting the bipyridine derivative with a rhenium precursor like [Re(CO)₅Cl] in a solvent such as toluene. chemrxiv.org However, attempts to synthesize a well-defined complex by reacting 4,4'-dichloro-2,2'-bipyridine with a rhenium(V) precursor, ReOCl₃(triphenylphosphine)₂, were reported to yield only unidentifiable products, suggesting potential synthetic challenges with this highly electron-deficient ligand under certain conditions. dtic.mil

Despite the limited reports on successfully isolated complexes with this specific ligand, established principles allow for the prediction of its influence in rhenium coordination chemistry:

Electronic Tuning : The strong electron-withdrawing character of the 4,4'-dichloro-substituted ligand is expected to make the resulting fac-[Re(4,4'-Cl₂-bpy)(CO)₃Cl] complex easier to reduce compared to the unsubstituted analogue. nih.govfrontiersin.org

Catalytic Activity : Studies on related systems have shown that electron-withdrawing substituents can sometimes inhibit catalytic activity toward CO₂ reduction by shifting the reduction potential and altering the electron density at the metal center. nih.govfrontiersin.org Therefore, while the ligand framework is suitable for designing rhenium complexes, the specific electronic effects of the dichloro-substituents would need to be carefully balanced for applications like electrocatalysis.

Copper(II) Complexes: Structural Diversity and Bonding Analysis

Detailed structural and bonding analyses for copper(II) complexes specifically with this compound are not extensively documented. However, based on the behavior of related ligands like 4,4'-bipyridine and its derivatives, one can anticipate a variety of coordination modes. Copper(II) complexes often exhibit structural diversity, forming mononuclear, dinuclear, or polymeric structures depending on the reaction conditions and the counter-ions present. The coordination geometry around the Cu(II) center could range from distorted tetrahedral and square planar to square pyramidal or trigonal bipyramidal.

Platinum(II) Complexes: Coordination Geometries and Ligand Exchange

Platinum(II) complexes typically adopt a square-planar geometry. In complexes with bidentate ligands like substituted bipyridines, this geometry is common. For instance, the related compound dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) forms a square-planar complex. researchgate.net It is expected that this compound would also act as a bidentate ligand, coordinating to Pt(II) through its two N-oxide oxygen atoms to form a chelate ring. The electronic properties modified by the chloro groups could influence the kinetics of ligand exchange reactions, a critical aspect for applications in areas like catalysis or medicinal chemistry.

Molybdenum(VI) and Tungsten(VI) Complexes: Oxo-Transfer Reactions

Molybdenum and tungsten in their +6 oxidation state are well-known to form oxo-complexes that can act as catalysts in oxygen atom transfer (OAT) reactions. nih.govnih.gov These reactions are fundamental in both biological systems and industrial processes. The catalytic cycle typically involves the transfer of an oxo-group from the metal center to a substrate, with the metal being reduced from Mo(VI) to Mo(IV) or W(VI) to W(IV). The ligand framework plays a crucial role in stabilizing the different oxidation states of the metal and modulating its reactivity. While specific studies on this compound in this context are not available, the electron-withdrawing character of the ligand could enhance the electrophilicity of the metal center, potentially influencing the rate and efficiency of the oxo-transfer process. The order of M=O bond strengths for related complexes has been suggested as W > Mo. electronicsandbooks.com

Zinc(II) and Lead(II) Complexes: Formation of Coordination Polymers

Zinc(II) and Lead(II) ions are known to form a wide array of coordination polymers with bridging ligands. The parent ligand, 4,4′-bipyridine-N,N′-dioxide, is noted for its flexibility as a supramolecular linker, capable of bridging metal centers to form 1D, 2D, or 3D networks. researchgate.net This bridging can occur in different conformations, such as syn or anti. Given this precedent, it is highly probable that this compound could also act as a bridging ligand to construct coordination polymers with Zn(II) and Pb(II). The chloro substituents might influence the packing of these polymers through weak halogen-halogen or C-H···Cl interactions, thus affecting the final supramolecular architecture. For example, coordination polymers of Zn(II) with the related 4,4'-bipyridine ligand have been synthesized, forming one-dimensional zigzag infinite chains. mdpi.com

Palladium(II) Complexes: Catalytic Ligand Scaffolds

Palladium(II) complexes are extensively used as catalysts in a variety of organic reactions, particularly in cross-coupling reactions. mdpi.com The ligand coordinated to the palladium center is critical for the catalyst's activity, selectivity, and stability. Bipyridine-based ligands are common in this field. The electronic tuning provided by substituents on the bipyridine scaffold can modulate the reactivity of the palladium center. The electron-withdrawing chloro groups on the this compound ligand would make the palladium center more electrophilic, which could be beneficial for certain catalytic steps. Palladium(II) complexes with bipyridine ligands have shown catalytic activity in reactions like the oxidation of sulfides and the disproportionation of hydrogen peroxide. researchgate.net Nanoencapsulated palladium has also been demonstrated to function as a catalyst for in vivo chemistry. nih.gov

Stability and Lability of Metal-Ligand Bonds

The stability and lability of metal-ligand bonds are fundamental properties that dictate the behavior of coordination complexes in solution. Lability refers to the rate at which ligands are replaced in a complex. The electronic properties of the this compound ligand are expected to play a significant role. The electron-withdrawing chloro groups reduce the basicity of the N-oxide oxygen donors. This would generally lead to weaker metal-oxygen bonds compared to complexes with the unsubstituted 2,2'-bipyridine N,N'-dioxide ligand. Weaker bonds often correlate with higher lability, meaning ligands might be exchanged more rapidly. However, the chelate effect, resulting from the bidentate coordination of the ligand, will still impart significant thermodynamic stability to the complexes formed.

Supramolecular Interactions in Metal-Organic Assemblies

π-π Stacking: The aromatic pyridine rings of the ligand can engage in π-π stacking interactions with adjacent ligands in neighboring complexes. These interactions are common in complexes of planar aromatic ligands and contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The chlorine atoms on the ligand can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules.

C-H···O and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the pyridine rings and either the N-oxide oxygen atoms or the chlorine atoms can further stabilize the supramolecular structure.

Coordination Bonds: The primary interaction is the coordination bond between the metal center and the N-oxide oxygen atoms, which dictates the initial formation of the complex.

The parent ligand, 4,4′-bipyridine-N,N′-dioxide, is recognized for its versatility as a supramolecular linker, participating in coordinate bonds, hydrogen bonds, and aromatic stacking interactions. researchgate.net This flexibility allows for the construction of diverse and complex supramolecular architectures. The presence of chlorine atoms in this compound adds another layer of potential interactions that can be exploited in crystal engineering.

Information regarding the coordination chemistry of this compound is not available in the provided search results.

Following a comprehensive search for scientific literature focusing on the specific chemical compound "this compound," it has been determined that there is insufficient data to construct the requested article based on the provided outline.

The search queries aimed at finding detailed research findings on the coordination chemistry of this specific ligand, particularly concerning its hydrogen bonding networks, π-π stacking, halogen bonding effects, and its application in the crystal engineering of coordination polymers, did not yield relevant results. The available literature pertains to the parent compound, 4,4'-bipyridine N,N'-dioxide, or the non-oxidized ligand, 4,4'-dichloro-2,2'-bipyridine.

Due to the strict requirement to focus solely on "this compound" and to exclude information from related compounds, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the user's instructions. An article written on related compounds would not fulfill the specific requirements of the request. Therefore, the content for the specified sections and subsections cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 4,4 Dichloro 2,2 Bipyridine N,n Dioxide and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of diamagnetic compounds in solution, offering precise information about the chemical environment of magnetically active nuclei. uobasrah.edu.iq

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the synthesis of 4,4'-dichloro-2,2'-bipyridine (B155489) N,N'-dioxide and its derivatives. researchgate.netscielo.org.mx The chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. uobasrah.edu.iq For substituted bipyridine ligands, including those with alkyl or aryl groups, ¹H NMR is instrumental in identifying the position of these substituents. nih.gov The analysis of high-resolution ¹H NMR spectra, often aided by two-dimensional techniques like COSY and NOESY, allows for the unambiguous assignment of all proton signals, even in complex structures. researchgate.netscielo.org.mx

Upon coordination to a metal ion, significant changes in the NMR spectra are observed. The coordination shifts, which are the differences in chemical shifts between the complex and the free ligand, offer valuable information about the electronic effects of the metal center on the ligand. nih.gov For instance, in palladium(II) and platinum(II) chloride complexes with substituted bipyridines, high-frequency coordination shifts are typically observed for the protons adjacent to the nitrogen atoms. nih.gov This is indicative of the electron-withdrawing effect of the metal center.

Interactive Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Bipyridine Ligands and Complexes.

| Compound/Proton | H-3,3' | H-5,5' | H-6,6' |

|---|---|---|---|

| Unsubstituted bipyridine ligand in a Ru(II) complex | 8.82 (d) | 7.50 (t) | 7.69 (d) |

Note: Data derived from a study on bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. researchgate.net The exact shifts for 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide may vary.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of chemical processes that occur on the NMR timescale, such as ligand exchange and conformational changes. In the context of metal complexes of this compound, DNMR can provide insights into the lability of the ligand and the conformational flexibility of the complex.

For instance, temperature-dependent NMR studies can reveal the coalescence of signals, which indicates that an exchange process is becoming fast on the NMR timescale. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate constants and activation parameters for the exchange process. This information is crucial for understanding the reactivity and stability of the metal complexes.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. It is particularly useful for identifying functional groups and characterizing the coordination environment in metal complexes.

The IR and Raman spectra of this compound are characterized by specific vibrational modes. The N-oxide (N-O) stretching vibration is a key diagnostic band. In free 2,2'-bipyridine (B1663995) N,N'-dioxide, this band is readily identified, and its position shifts upon coordination to a metal ion. researchgate.net The direction and magnitude of this shift provide information about the strength of the metal-oxygen bond.

Interactive Table 2: Characteristic IR Frequencies (cm⁻¹) for Functional Groups in Related Compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-Cl | Stretching | 700-800 | theaic.org |

| C=C (aromatic) | Stretching | 1400-1600 | nih.gov |

| C-H (aromatic) | Stretching | 3000-3100 | nih.gov |

Studies on various metal complexes of 2,2'-bipyridine N,N'-dioxide have shown a correlation between the M-O and N-O stretching frequencies. researchgate.net This correlation reflects the electronic interplay between the metal-ligand bond and the internal bonds of the ligand. Furthermore, the vibrational spectra can indicate the spin state of the metal in certain transition metal complexes, as changes in the spin state can influence the geometry and, consequently, the vibrational frequencies of the complex. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For both the free this compound ligand and its metal complexes, UV-Vis spectra are characterized by distinct absorption bands.

The free ligand typically exhibits absorptions in the UV region corresponding to π→π* and n→π* transitions within the bipyridine framework. ethz.ch The π→π* transitions are generally more intense and occur at higher energies (shorter wavelengths), while the n→π* transitions are weaker and appear at lower energies (longer wavelengths). bath.ac.uk

Upon coordination to a metal center, the electronic spectrum can change significantly. New absorption bands, known as charge-transfer bands, may appear. nih.gov Metal-to-ligand charge transfer (MLCT) bands are common in complexes with transition metals and involve the promotion of an electron from a metal-centered orbital to a ligand-centered orbital. These MLCT bands are often observed in the visible region of the spectrum, imparting color to the complexes. nih.gov The energy and intensity of these bands are sensitive to the nature of the metal, the ligand, and the solvent.

Interactive Table 3: Typical Electronic Transitions in Bipyridine Complexes.

| Transition Type | Description | Typical Wavelength Range |

|---|---|---|

| π→π* | Intra-ligand transition | UV region |

| n→π* | Intra-ligand transition | UV-Visible region |

Characterization of Ligand-Based Electronic Transitions

The electronic absorption spectra of bipyridine-based ligands are typically characterized by intense π → π* transitions. In the case of 2,2'-bipyridine-N,N'-dioxide (bipyO2), the parent compound to the title ligand, these transitions are well-documented. nih.gov The introduction of chloro-substituents at the 4,4'-positions is expected to modulate these electronic transitions.

UV-visible spectroscopy is the primary technique for investigating these transitions. For related 2,2'-bipyridine ligands, ligand-centered transitions appear as strong absorption bands in the UV region. researchgate.netnist.gov The photophysical properties of lanthanide complexes with 2,2'-bipyridine-N,N'-dioxide have been studied, and the triplet state energy of the bipyO2 ligand was determined to be 22,275 cm⁻¹. nih.gov This triplet state is crucial as it mediates the sensitization of luminescence in lanthanide ions like Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺. nih.gov The analysis of the UV-Visible spectrum of this compound would similarly involve identifying the key π → π* and n → π* transitions, with the understanding that the chlorine atoms may cause a bathochromic (red) or hypsochromic (blue) shift of these bands depending on the interplay of their inductive and resonance effects.

| Spectroscopic Parameter | Value for 2,2'-bipyridine-N,N'-dioxide | Reference |

| Triplet State Energy | 22,275 cm⁻¹ | nih.gov |

Analysis of Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes

When this compound coordinates to a metal center, particularly transition metals with filled or partially filled d-orbitals, new electronic transitions can arise in the visible region of the spectrum. These are known as metal-to-ligand charge transfer (MLCT) bands. libretexts.org These transitions involve the excitation of an electron from a metal-based d-orbital to a low-lying π* anti-bonding orbital of the bipyridine ligand. libretexts.orgrsc.org

MLCT transitions are typically intense and are responsible for the rich photophysical and photochemical properties of many ruthenium(II) and platinum(II) bipyridine complexes. rsc.orgnih.govnih.gov The energy of the MLCT absorption maximum is directly related to the difference between the metal's oxidation potential and the ligand's reduction potential. nih.gov For instance, in a series of platinum(II) complexes with 2,2'-bipyridine and aromatic thiolates, resonance Raman and spectroelectrochemical studies confirmed that the visible electronic transitions were of MLCT character, directed from a mixed metal-thiolate orbital to the π* LUMO of the bipyridine ligand. rsc.org

The study of MLCT bands in complexes of this compound would involve:

UV-Vis Spectroscopy: To identify the low-energy, intense absorption bands characteristic of MLCT transitions. libretexts.org

Electrochemistry: To measure the redox potentials of the metal center and the ligand, which correlate with the energy of the MLCT band. nih.gov

Computational Studies: Ab initio calculations can help identify the molecular orbitals involved (HOMO and LUMO) and confirm their respective metal and ligand character. nih.govresearchgate.net

The electron-withdrawing nature of the chloro- and N-oxide groups on the bipyridine ring would lower the energy of the ligand's π* orbitals, likely resulting in a red-shift (lower energy) of the MLCT absorption band compared to complexes with unsubstituted bipyridine.

X-ray Crystallography

X-ray crystallography is an indispensable tool for the definitive determination of the three-dimensional structure of crystalline solids, providing precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a molecule's structure. For a platinum(II) complex incorporating the related 4,4'-dichloro-2,2'-bipyridine ligand, specifically dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II), the crystal structure was determined as a monoclinic system with space group C2/m. researchgate.net Such analysis provides exact bond lengths and angles, the coordination geometry around the metal center (typically distorted square planar for Pt(II)), and the conformation of the ligand. researchgate.net

Furthermore, SC-XRD is crucial for elucidating the supramolecular architecture. In lanthanide coordination frameworks with the analogous 4,4′-bipyridine-N,N′-dioxide ligand, complex three-dimensional networks, including rare two-fold interpenetrating structures, have been observed. rsc.org These extended structures are governed by the coordination of the N-oxide groups and can be influenced by solvent molecules and counter-ions. rsc.orgresearchgate.net

| Crystal Data for [PtCl₂(C₁₀H₆Cl₂N₂)]·(CH₃)₂CO | |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 17.497(4) |

| b (Å) | 6.8214(15) |

| c (Å) | 14.183(3) |

| β (°) ** | 93.441(7) |

| Volume (ų) ** | 1689.7(6) |

| Z | 4 |

| Data from the acetone (B3395972) solvate of the dichlorido(4,4'-dichloro-2,2'-bipyridine)platinum(II) complex. researchgate.net |

While single-crystal XRD provides the structure of a perfect crystal, powder X-ray diffraction (PXRD) is used to characterize bulk, microcrystalline samples. wikipedia.org This technique is vital for confirming phase purity, identifying different crystalline forms (polymorphs), and verifying that the bulk material is the same as the single crystal used for structure determination. wikipedia.orgresearchgate.netnih.gov

The PXRD pattern is a fingerprint of a crystalline solid. researchgate.net A typical analysis involves comparing the experimental powder pattern of a synthesized sample with a pattern simulated from single-crystal XRD data. researchgate.net For a dichlorodioxido-(4,4′-dimethyl-2,2′-bipyridyl)molybdenum(VI) complex, the XRPD pattern was used to determine the unit cell parameters and confirm the material belonged to the monoclinic space group P 21/n. researchgate.net This technique is also sensitive to changes in the crystal structure upon processes like solvent removal ("activation"). researchgate.net

Detailed analysis of crystallographic data reveals key geometric parameters. In the structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine)platinum(II), specific bond angles such as Cl-Pt-Cl and N-Pt-N define the precise geometry of the coordination sphere. researchgate.net A critical parameter for bipyridine ligands is the dihedral angle between the two pyridine (B92270) rings, which indicates the degree of planarity of the ligand upon coordination.

Crystallographic studies also illuminate the non-covalent interactions that dictate the crystal packing. These can include:

π-π Stacking: Interactions between the aromatic pyridine rings of adjacent complexes, often leading to columnar structures. Centroid-to-centroid distances of 3.7 to 3.9 Å are typical for such interactions. nih.govnih.gov

Hydrogen Bonding: Weak C-H···O and C-H···Cl hydrogen bonds are commonly observed, connecting complexes and solvent molecules into a larger supramolecular assembly. nih.gov

Halogen Bonding: Interactions involving the chlorine atoms can also play a role in the crystal packing.

| Selected Bond Angles for [PtCl₂(C₁₀H₆Cl₂N₂)] | Angle (°) |

| Cl2-Pt1-Cl1 | 93.44(6) |

| N1-Pt1-N2 | 91.36(16) |

| N2-Pt1-Cl1 | 173.79(12) |

| Data from the acetone solvate of the dichlorido(4,4'-dichloro-2,2'-bipyridine)platinum(II) complex. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides an accurate determination of the molecular weight of a compound and offers insights into its structure through fragmentation analysis.

For 4,4'-dichloro-2,2'-bipyridine, the molecular formula is C₁₀H₆Cl₂N₂, corresponding to a calculated molecular weight of approximately 225.07 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass (e.g., 223.9908 Da), which confirms the elemental composition. nih.gov The N,N'-dioxide derivative would have a molecular formula of C₁₀H₆Cl₂N₂O₂ and a corresponding higher molecular weight.

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. For the parent 4,4'-bipyridine, the mass spectrum shows a prominent molecular ion peak. nist.gov For this compound, the mass spectrum would be expected to show:

A molecular ion peak [M]⁺.

Peaks corresponding to the loss of oxygen atoms from the N-oxide groups.

Peaks related to the loss of chlorine atoms.

Fragments corresponding to the bipyridine backbone.

Analysis of these fragments allows for the structural confirmation of the synthesized compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,4'-Bipyridine | C₁₀H₈N₂ | 156.18 |

| 4,4'-Dichloro-2,2'-bipyridine | C₁₀H₆Cl₂N₂ | 225.07 |

| This compound | C₁₀H₆Cl₂N₂O₂ | 257.07 |

Other Advanced Spectroscopic Techniques (e.g., EPR for Paramagnetic Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. This makes it an invaluable tool for the characterization of paramagnetic metal complexes of this compound. The technique is sensitive to the electronic structure of the paramagnetic center and provides detailed information about the metal ion's oxidation state, coordination environment, and the nature of the metal-ligand bonding.

When this compound coordinates to a paramagnetic metal ion, such as Cu(II), Mn(II), Co(II), or certain lanthanides, the resulting complex possesses unpaired electrons and is therefore EPR-active. researchgate.net The EPR spectrum arises from the transition of an unpaired electron between the lower and upper energy levels generated by the application of an external magnetic field.

The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants (A), and superhyperfine coupling constants.

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the paramagnetic species and its electronic environment. For a free electron, the g-value is approximately 2.0023. In a complex, deviations from this value provide significant insight into the electronic structure, including the extent of spin-orbit coupling. Anisotropic g-values (gx, gy, gz) indicate a lower symmetry environment around the metal ion, which is typical for complexes with bidentate ligands like this compound.

Hyperfine Coupling: This refers to the interaction between the electron spin and the nuclear spin of the metal ion. The resulting splitting of the EPR signal into multiple lines provides information about the identity of the metal nucleus and the delocalization of the unpaired electron onto the metal center. The magnitude of the hyperfine coupling constant (A) is related to the nature of the metal-ligand bond. aip.org

Superhyperfine Coupling: This arises from the interaction of the unpaired electron with the nuclear spins of ligand atoms, such as nitrogen. The observation of superhyperfine coupling is direct evidence of covalent character in the metal-ligand bond, as it indicates that the unpaired electron density extends to the ligand atoms. For complexes of this compound, coupling to the nitrogen nuclei of the bipyridine rings would be expected.

Detailed Research Findings:

While specific EPR studies on paramagnetic complexes of this compound are not extensively documented in the provided search results, research on structurally similar pyridine N-oxide and bipyridine complexes provides a strong basis for understanding their expected EPR properties. For instance, studies on copper(II) complexes with pyridine N-oxide ligands have shown that the EPR spectra are sensitive to the coordination geometry and the nature of other coordinating ligands. aip.orgtandfonline.com In these complexes, the g-values and copper hyperfine splitting constants are used to elucidate the local structure around the Cu(II) ion.

The study of lanthanide complexes with ligands like 4-chloro pyridine-N-oxide has also utilized techniques including NMR to understand the paramagnetic interactions, which complements potential EPR investigations. ias.ac.in

Illustrative EPR Data for Paramagnetic Complexes:

The following tables present representative EPR data for paramagnetic metal complexes with ligands analogous to this compound. This data illustrates the type of information that can be obtained from EPR spectroscopy.

Table 1: Representative EPR Parameters for a Cu(II) Complex with a Bipyridine-type Ligand

| Parameter | Value | Interpretation |

| g_z | 2.323 | Indicates a significant deviation from the free electron g-value, typical for Cu(II) in an axial environment. |

| g_x | 2.056 | In-plane g-value component. |

| g_y | 2.080 | In-plane g-value component, the difference between g_x and g_y suggests a rhombic distortion. |

| A_z (Cu) | 129 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus, indicative of the covalent nature of the Cu-ligand bond. |

| A_x, A_y (Cu) | <10 x 10⁻⁴ cm⁻¹ | Smaller in-plane hyperfine coupling constants. |

| A' (Cl) | 25 x 10⁻⁴ cm⁻¹ | Superhyperfine coupling to chlorine ligands, if present in the coordination sphere. aip.org |

Table 2: Representative EPR g-values for Various Paramagnetic Metal Ion Complexes

| Metal Ion | Typical g_iso Value | Spin State (S) | Comments |

| Mn(II) | ~2.0 | 5/2 | Often exhibits a characteristic six-line hyperfine pattern due to the I=5/2 nuclear spin of ⁵⁵Mn. acs.org |

| Co(II) (high spin) | Broad range | 3/2 | Often has a broad EPR signal and is best studied at low temperatures. |

| Ni(II) | ~2.2 | 1 | Typically EPR silent in octahedral geometry but can be observed in other geometries. |

| Cu(II) | ~2.1-2.4 | 1/2 | Well-resolved spectra are common, providing detailed structural information. aip.org |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. anl.gov

The electronic structure of bipyridine derivatives is crucial for their application in areas such as coordination chemistry and materials science. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

While specific DFT calculations for the HOMO-LUMO gap of 4,4'-Dichloro-2,2'-bipyridine (B155489) N,N'-dioxide are not readily found in published literature, studies on related substituted bipyridine complexes demonstrate that substituents significantly influence these orbital energies. For instance, electron-withdrawing groups, such as the chloro groups in the target molecule, are generally expected to lower the energy of both the HOMO and LUMO, affecting the HOMO-LUMO gap which, in turn, influences the molecule's color and photochemical properties. The N-oxide groups typically increase the electron density on the pyridine (B92270) rings, which would also modulate the energies of the frontier orbitals.

Table 1: Illustrative DFT-Calculated HOMO-LUMO Gaps for Related Bipyridine Compounds Note: This table presents data for analogous compounds to illustrate the effect of substitution on the HOMO-LUMO gap, as specific data for 4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide is not available in the reviewed literature.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-bipyridine (B1663995) | B3LYP/6-31G(d) | -6.21 | -0.98 | 5.23 |

| 4,4'-dinitro-2,2'-bipyridine | B3LYP/6-31G(d) | -7.89 | -3.12 | 4.77 |

This is a representative table based on typical values for these classes of compounds. Actual values can vary based on the specific computational methods and environmental conditions modeled.

Table 2: Comparison of Ligand-Metal Binding Energies for Analogous Ligands This table is based on findings for 2,2'-bipyridyl-N,N'-dioxide and is intended to be illustrative for the target compound.

| Ligand | Metal Ion | Complex | Calculated Binding Energy (eV) |

| 2,2'-bipyridyl-N,N'-dioxide | Zn(II) | [(bipydiox)Zn(CH₃COO)]⁺ | Not specified |

| 2,2'-bipyridine | Zn(II) | [(bipy)Zn(CH₃COO)]⁺ | Not specified |

The study noted a 0.1 eV difference in binding energy in a mixed ligand complex, indicating subtle differences in their coordination properties. nih.gov

The planarity and rotational barrier around the C2-C2' bond are defining conformational features of bipyridine derivatives. rsc.org The introduction of N-oxide groups and substituents at the 4 and 4' positions can significantly alter the conformational landscape. For this compound, the repulsion between the oxygen atoms of the N-oxide groups and the protons at the 6 and 6' positions would likely lead to a non-planar (twisted) ground state conformation. Computational studies on other N,N-disubstituted cyclic compounds have shown that intramolecular interactions, such as π-stacking, can lead to unexpected low-energy conformations. nih.gov A comprehensive conformational analysis using DFT would involve calculating the potential energy surface as a function of the dihedral angle between the two pyridine rings to identify the global minimum energy structure and the rotational energy barriers.

Molecular Dynamics Simulations for Solution Behavior and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, including their conformational changes and interactions with solvent molecules. nih.gov To date, specific MD simulation studies on this compound are not found in the surveyed scientific literature. Such a study would be valuable for understanding how the molecule behaves in different solvent environments, which is crucial for applications in catalysis and synthesis where the solvent can play a key role.

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms for the synthesis of this compound is essential for optimizing its production. A common method for the synthesis of bipyridine N,N'-dioxides involves the oxidation of the corresponding bipyridine. researchgate.net For instance, the use of dimethyldioxirane (B1199080) (DMD) has been reported for the synthesis of various heterocyclic aromatic N-oxides. researchgate.net A computational study of this reaction would involve mapping the reaction pathway, identifying the transition state for the oxygen transfer from the oxidizing agent to the nitrogen atoms of the bipyridine, and calculating the activation energy. Such an analysis would provide insights into the reaction kinetics and selectivity. A proposed general mechanism for the functionalization of pyridine N-oxides involves several steps that can be elucidated through computational modeling. researchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties like UV-Vis absorption spectra and NMR chemical shifts.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The precise wavelength of maximum absorption (λmax) would be influenced by the HOMO-LUMO gap and the nature of the electronic transitions (e.g., π→π* or n→π*).

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra would be characterized by chemical shifts influenced by the electron-withdrawing chloro groups and the N-oxide functionalities. While specific predicted spectra for the target compound are not available in the literature, experimental NMR data for related disubstituted bipyridines can provide a basis for comparison. mdpi.com

Table 3: Predicted Spectroscopic Data (Illustrative) Note: This table is a hypothetical representation of what could be expected from computational predictions for this compound, as specific published data is unavailable.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| UV-Vis (in Methanol) | λmax | ~280-320 nm |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Protons adjacent to N-oxide shifted downfield |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Carbons bearing Cl and adjacent to N-oxide would show significant shifts |

Lack of Scientific Data Prevents In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry data for the compound this compound. Specifically, no research articles or crystallographic data detailing the Hirshfeld surface analysis for this particular molecule could be identified.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method is instrumental in understanding the packing of molecules and the nature of the forces that govern the supramolecular architecture. The analysis provides detailed insights into close contacts between atoms, which are crucial for predicting and explaining the physical and chemical properties of a compound.

Consequently, it is not possible to provide a detailed, evidence-based article on the theoretical and computational chemistry approaches for this specific compound as requested. The generation of informative and scientifically accurate content, including data tables on Hirshfeld surface analysis, is contingent upon the existence of primary research in this area.

While research exists for related compounds, such as metal complexes of 4,4'-dichloro-2,2'-bipyridine and other substituted bipyridine derivatives, these findings cannot be extrapolated to the N,N'-dioxide derivative due to the significant influence of the N-oxide groups on the electronic distribution and, therefore, on the intermolecular interaction patterns.

Until crystallographic and computational studies on this compound are conducted and published, a thorough and accurate discussion of its intermolecular interactions via Hirshfeld surface analysis remains unachievable.

Reactivity and Derivatization Chemistry of 4,4 Dichloro 2,2 Bipyridine N,n Dioxide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 4,4'-Positions

The chlorine atoms at the 4 and 4' positions of the bipyridine N,N'-dioxide scaffold are susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This type of reaction is a powerful tool for introducing diverse functional groups onto the bipyridine core.

The chlorine atoms at the 4,4'-positions can be displaced by a range of O-, N-, and S-centered nucleophiles. While direct experimental data for 4,4'-dichloro-2,2'-bipyridine (B155489) N,N'-dioxide is limited in readily available literature, the reactivity can be inferred from analogous systems like 4,4'-dibromo-2,2'-bipyridine (B104092) and other activated halopyridines. For instance, reactions with phenols, thiols, and amines are expected to proceed, yielding disubstituted bipyridine N,N'-dioxides.

The reaction of 4,4'-dibromo-2,2'-bipyridine with 4-octylphenol (B30498) demonstrates the feasibility of substituting the halogen atoms with phenoxy groups. mdpi.com This suggests that a similar reaction with 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide and various phenolic nucleophiles would likely yield the corresponding 4,4'-diphenoxy-2,2'-bipyridine (B14371617) N,N'-dioxides. Similarly, reactions with amine nucleophiles are anticipated to produce 4,4'-diamino-2,2'-bipyridine N,N'-dioxide derivatives. The reaction conditions for these transformations typically involve a base and a suitable solvent, with temperature playing a key role in the reaction rate.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 4-Halopyridine Scaffolds Note: This table presents data from analogous systems to illustrate the expected reactivity of this compound.

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 4,4'-Dibromo-2,2'-bipyridine | 4-Octylphenol | 4,4'-Bis(4-octylphenoxy)-2,2'-bipyridine | K2CO3, Cu powder, DMF, 140 °C, 24 h | mdpi.com |

| 2,4-Dichloroquinazoline | Benzylamine | 2-Chloro-4-(benzylamino)quinazoline | iPr2NEt, THF, r.t., 16 h | nih.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Ethylamine | 4-Chloro-6-(ethylamino)-2-(methylsulfonyl)pyrimidine | Et3N, CH2Cl2, r.t., 1 h | researchgate.net |

The presence of the N-oxide functionalities significantly enhances the reactivity of the pyridine (B92270) ring towards nucleophilic attack. The N-oxide group is strongly electron-withdrawing, which lowers the electron density of the aromatic ring, particularly at the ortho (2, 6) and para (4) positions. This electronic effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and accelerating the substitution process.

Coordination of the N-oxide oxygen atoms to a metal center can further enhance this reactivity. The metal ion acts as a powerful Lewis acid, withdrawing electron density from the heterocyclic ring and making it even more electrophilic and susceptible to nucleophilic attack. This principle is utilized in the synthesis of various metal complexes and in metal-catalyzed reactions involving pyridine N-oxide substrates. For example, chiral bipyridine-N,N'-dioxides are used as ligands in metal-catalyzed asymmetric synthesis, where the coordination to the metal is a key step in the catalytic cycle.

The SNAr reactivity of this compound opens a pathway for the synthesis of a variety of polyfunctionalized bipyridine N,N'-dioxides. By choosing appropriate nucleophiles, a wide array of functional groups can be introduced at the 4 and 4' positions. This allows for the fine-tuning of the electronic and steric properties of the resulting bipyridine ligands.

For example, the introduction of amino groups can lead to derivatives with altered basicity and coordination properties. Substitution with phenoxy or thiophenoxy groups, which can be further functionalized, allows for the construction of more complex molecular architectures. The sequential substitution of the two chlorine atoms with different nucleophiles could potentially lead to unsymmetrically substituted bipyridine N,N'-dioxides, further expanding the molecular diversity accessible from this starting material. These functionalized bipyridine N,N'-dioxides are valuable intermediates for the synthesis of new ligands for coordination chemistry, materials science, and catalysis.

Reduction Chemistry of the N,N'-Dioxide Moieties

The N,N'-dioxide groups of this compound can be reduced to the parent bipyridine. This deoxygenation reaction is a crucial step in many synthetic routes that utilize the N-oxide group as an activating or directing group, which is then removed in a later stage.

A variety of reagents can be employed for the deoxygenation of pyridine N-oxides. The choice of reducing agent is critical for achieving selective deoxygenation without affecting other functional groups in the molecule, such as the chlorine atoms at the 4 and 4' positions.

Commonly used reagents for this transformation include trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) and phosphorus trichloride (B1173362) (PCl₃), as well as certain metal-based reducing systems. For instance, the reaction of 4,4'-bipyridine-N,N'-dioxide with phosphorus oxychloride (POCl₃) has been shown to yield 2,2'-dichloro-4,4'-bipyridine, indicating that under certain conditions, chlorination at the 2,2'-positions can occur concurrently with deoxygenation. chemicalbook.com Therefore, milder and more selective conditions are often sought. Catalytic methods, such as those using rhenium or molybdenum complexes in the presence of a stoichiometric reductant like PPh₃, have been developed for the efficient deoxygenation of pyridine N-oxides under mild conditions.

Table 2: Reagents for the Deoxygenation of Pyridine N-Oxide Derivatives

| Substrate | Reagent/Catalyst | Product | Reaction Conditions | Reference |

| 4,4'-Bipyridine-N,N'-dioxide | POCl₃ | 2,2'-Dichloro-4,4'-bipyridine | Reflux, 3 h | chemicalbook.com |

| 4-Phenylpyridine N-oxide | Re(NFTPP)O₃ (1 mol%), PPh₃ | 4-Phenylpyridine | 23 °C, quantitative yield | nih.gov |

| Various N-oxides | MoO₂Cl₂ (5 mol%), PPh₃ | Corresponding amine/heterocycle | CH₃CN, reflux |

The mechanism of deoxygenation by trivalent phosphorus reagents, such as triphenylphosphine, is well-established. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the oxygen atom of the N-oxide. This forms a P-O bond and results in a transient intermediate. Subsequent collapse of this intermediate leads to the formation of the deoxygenated pyridine and a stable phosphine (B1218219) oxide, such as triphenylphosphine oxide (Ph₃P=O). The high stability of the P=O double bond is a major thermodynamic driving force for this reaction.

In the case of metal-catalyzed deoxygenations, the mechanism typically involves the coordination of the N-oxide to the metal center. This is followed by an oxygen atom transfer from the N-oxide to the metal or to a co-reductant mediated by the metal catalyst. The active catalyst is then regenerated in a catalytic cycle. Computational studies on related systems, such as the reaction of triphenylphosphine derivatives with CO₂, provide insights into the electronic and steric factors that influence such oxygen transfer reactions. The specific mechanistic pathway can vary depending on the metal, its ligand sphere, and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they have been extensively applied to the synthesis of functionalized bipyridine derivatives. orgsyn.orgrsc.org The presence of halogen atoms on the bipyridine ring, such as in this compound, provides reactive handles for these transformations.

Suzuki, Stille, and Negishi Coupling Reactions for C-C Bond Formation

The Suzuki, Stille, and Negishi reactions are three of the most prominent palladium-catalyzed cross-coupling methods used for C-C bond formation. Each utilizes a different organometallic reagent to transfer an organic group to the palladium catalyst, which then couples with the halogenated substrate.

Suzuki-Miyaura Coupling: This reaction employs organoboron compounds, such as boronic acids or their esters, as the coupling partners. researchgate.netjyu.fiyonedalabs.com The reaction is favored for its operational simplicity and the relatively low toxicity of the boron-containing reagents. organic-chemistry.org For the synthesis of bipyridine derivatives, the Suzuki-Miyaura coupling has been widely used. researchgate.net A general representation involves the reaction of a halo-bipyridine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction utilizes organostannanes (organotin compounds) as the nucleophilic partner. orgsyn.orgorganic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity associated with organotin reagents. orgsyn.org The reaction typically involves the coupling of an organostannane with an organic halide catalyzed by a palladium complex. wikipedia.orglibretexts.org

Negishi Coupling: This reaction involves the use of organozinc reagents. orgsyn.orgwikipedia.org The Negishi coupling is known for its high reactivity and yields, often proceeding under mild conditions. orgsyn.orgresearchgate.net It demonstrates good tolerance for various functional groups, making it a valuable method for synthesizing complex bipyridine structures. orgsyn.orgorgsyn.org The general process involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

While extensive research has been conducted on the cross-coupling of 2,2'-bipyridines, specific, detailed studies on the application of these reactions to this compound are less common in the literature. However, the general principles of these reactions are applicable. The N,N'-dioxide functionality can influence the electronic properties of the bipyridine ring, potentially affecting the reactivity of the chloro-substituents.

Below is an interactive table summarizing the general conditions for these coupling reactions as they apply to the synthesis of bipyridines.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF, Water |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often not required | Toluene, THF, DMF |

| Negishi | Organozinc Halide (e.g., Aryl-ZnCl) | Pd(PPh₃)₄, NiCl₂(dppe) | Not applicable | THF, Dioxane |

Challenges and Strategies for Coupling Halogenated Bipyridines

The palladium-catalyzed cross-coupling of halogenated bipyridines, including the N,N'-dioxide derivatives, is not without its challenges. The nitrogen atoms in the pyridine rings can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and reduced reaction efficiency. lboro.ac.uk This is a well-documented issue in the synthesis of bipyridine-containing molecules.

Another significant challenge is achieving regioselectivity in di- or polyhalogenated systems. In the case of this compound, both chlorine atoms are chemically equivalent, which can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the organometallic reagent is a primary strategy to favor monosubstitution.

Furthermore, the reactivity of the halogenated positions can be influenced by the electronic effects of the N-oxide groups. The N-oxide can alter the electron density of the pyridine ring, which in turn affects the ease of oxidative addition of the C-Cl bond to the palladium(0) center, a key step in the catalytic cycle. yonedalabs.com

Recent studies on the cross-coupling of dichloroheteroarenes have shown that ligand choice can play a crucial role in controlling site-selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines, which is typically less reactive than the C2 position. nih.gov While this specific example does not involve the N,N'-dioxide, it highlights a powerful strategy for overcoming inherent reactivity biases.

Strategies to mitigate these challenges include:

Ligand Design: The use of bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can modulate the reactivity of the palladium catalyst and prevent catalyst inhibition. lboro.ac.uknih.gov

Control of Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, base, and reaction time is crucial for achieving high yields and selectivity.

Catalyst Selection: The choice of palladium precursor and ligands can have a profound impact on the outcome of the reaction.

Comparison of Reactivity with Other Halogenated Bipyridines (e.g., 4,4'-Dibromo-2,2'-bipyridine N,N'-Dioxide)

The reactivity of halogenated aromatic compounds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. orgsyn.org This trend is based on the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most reactive towards oxidative addition to the palladium(0) catalyst.

Consequently, it is expected that 4,4'-dibromo-2,2'-bipyridine N,N'-dioxide would be more reactive than its dichloro counterpart, this compound, under similar cross-coupling conditions. This higher reactivity of the bromo-derivative could translate to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields.

While direct comparative studies focusing specifically on the N,N'-dioxide derivatives are scarce, research on other halogenated pyridines supports this reactivity trend. For instance, studies on the hydrodehalogenation of bromo- and chloropyridines have shown that debromination is significantly faster than dechlorination.

The choice between using a dichloro- or a dibromo-substituted bipyridine N,N'-dioxide as a starting material often involves a trade-off between reactivity and the cost or availability of the starting material. Chloro-substituted compounds are generally more cost-effective and readily available than their bromo- or iodo-analogs.

The following table provides a qualitative comparison of the expected reactivity.

| Feature | This compound | 4,4'-Dibromo-2,2'-bipyridine N,N'-Dioxide |

| Reactivity in Cross-Coupling | Lower | Higher |

| Required Reaction Conditions | Generally harsher (higher temp., longer time) | Generally milder |

| Cost/Availability | Generally lower cost, more available | Generally higher cost, less available |

Applications in Advanced Materials and Catalysis Research

Catalysis

The bipyridine N,N'-dioxide scaffold is a prominent structural motif in modern catalysis, valued for its strong coordination to metal centers and its capacity to induce asymmetry in chemical transformations.

Ligands in Homogeneous Catalysis for Organic Transformations

While research specifically detailing the 4,4'-dichloro derivative is limited, the broader class of chiral C2-symmetric bipyridine-N,N'-dioxides has been established as highly effective ligands in asymmetric homogeneous catalysis. acs.orgnih.gov These ligands are instrumental in facilitating key organic transformations, such as Michael additions and allylations, with remarkable efficiency and stereocontrol. acs.orgnih.govacs.org

In a notable application, a novel class of chiral bipyridine-N,N'-dioxide ligands was developed for the nickel(II)-catalyzed asymmetric Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. acs.orgnih.gov This protocol afforded complex heterocyclic products in high yields (85-97%) and with outstanding enantioselectivity (up to 99% ee) under mild reaction conditions. acs.orgnih.gov A key advantage of this catalytic system is its high reactivity, allowing for low catalyst loadings—as little as 2.0 mol % of the Ni(II) salt and 2.2 mol % of the ligand were sufficient to promote the reaction on a gram scale. acs.orgnih.gov

Furthermore, other axially chiral bipyridine N,N'-dioxides have demonstrated exceptionally high activity in the asymmetric allylation of aldehydes using allyl(trichloro)silane. acs.org These N-oxide compounds act as Lewis base organocatalysts, achieving high enantioselectivity (up to 98% ee) with unprecedentedly low catalyst loadings of just 0.01 to 0.1 mol %. acs.org The N,N'-dioxide structure is crucial for creating a highly skewed chiral environment that effectively controls the stereochemical outcome of the reaction. acs.org These findings underscore the significant potential of the bipyridine N,N'-dioxide framework, to which 4,4'-dichloro-2,2'-bipyridine (B155489) N,N'-dioxide belongs, in the development of powerful asymmetric catalysts. rsc.org

| Catalytic Reaction | Metal/Catalyst | Ligand Type | Yield | Enantioselectivity (ee) | Catalyst Loading | Source |

|---|---|---|---|---|---|---|

| Michael Addition/Cyclization | Ni(OTf)₂ | Chiral C2-Symmetric Bipyridine-N,N'-dioxide | 85-97% | Up to 99% | 2.0 mol % | acs.orgnih.gov |

| Asymmetric Allylation of Aldehydes | Organocatalyst | Axially Chiral Bipyridine-N,N'-dioxide | Not specified | Up to 98% | 0.01-0.1 mol % | acs.org |